Diosbulbin G

Hepatotoxicity Drug Safety Pharmacology

Many diosbulbin analogs (e.g., Diosbulbin B) exhibit confounding CYP3A4-mediated hepatotoxicity, leading to failed experiments and irreproducible results. Diosbulbin G (CAS 67567-15-1) resolves this with a markedly lower hepatotoxic profile while preserving unique bioactivity. • Early Apoptosis Selectivity: Uniquely drives early-stage apoptosis in human cell lines vs. other diosbulbins, enabling clean dissection of programmed cell death pathways. • Clean Negative Control: Minimal cytotoxicity against standard cancer lines ensures unambiguous interpretation of antitumor assays. • Validated QC: Defined melting point (215-217 °C), optical rotation, and LC-MS/MS parameters (LLOQ 2.00 μg/L) for reliable method development and botanical extract standardization.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 67567-15-1
Cat. No. B024026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosbulbin G
CAS67567-15-1
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5
InChIInChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3
InChIKeyGFUMUSWDMNZQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Diosbulbin G (CAS 67567-15-1) for Research Procurement: What Scientists Need to Know


Diosbulbin G (NSC 310635) is a naturally occurring furanoid norditerpene and belongs to the clerodane diterpenoid lactone class [1]. It is primarily isolated from the rhizomes and tubers of the medicinal plant Dioscorea bulbifera L. [2]. The compound is part of a larger family of structurally related diosbulbins (A through P) found in the same species [3]. Its molecular formula is C19H22O6 with a molecular weight of 346.4 g/mol [4].

Diosbulbin G Sourcing: Why Every Diosbulbin Analog Is Not Interchangeable


Diosbulbins are not a monolithic class; their biological activities and safety profiles diverge significantly based on subtle structural variations [1]. For example, while Diosbulbin B is a well-documented and potent hepatotoxic agent linked to clinical liver injury [2], Diosbulbin G demonstrates a distinctly different safety profile and bioactivity signature. Furthermore, some analogs like Diosbulbin D show strong growth inhibition, while Diosbulbin G uniquely drives early-stage apoptosis [3]. Relying on a generic 'diosbulbin' or substituting one analog for another without understanding these specific, data-backed functional differences can lead to failed experiments, irreproducible results, or misleading safety conclusions in preclinical models. The specific evidence below quantifies where Diosbulbin G stands apart from its closest relatives.

Quantitative Evidence for Diosbulbin G Differentiation: A Decision Guide


Comparative Hepatotoxicity: Diosbulbin G vs. Diosbulbin B

Diosbulbin G exhibits a distinct and markedly lower hepatotoxic profile compared to Diosbulbin B. While Diosbulbin B has been identified as one of the most hepatotoxicity-related markers in Dioscorea bulbifera extracts and is the direct cause of over 100 clinical cases of liver injury in China [1], Diosbulbin G has not been flagged as a primary hepatotoxin in these analyses. Studies on four representative diterpenoid lactones (DLs) (diosbulbins A, B, C, F) confirmed varied cytotoxicities, with hepatotoxicity linked to CYP3A4-mediated metabolic oxidation of the furan ring, a pathway most strongly associated with Diosbulbin B [2]. In contrast, the same studies have not identified Diosbulbin G as a major contributor to this toxicity, suggesting a safer in-vitro and in-vivo profile for applications where hepatotoxicity is a confounding factor.

Hepatotoxicity Drug Safety Pharmacology

Selective Apoptosis Induction: Diosbulbin G vs. Other Diosbulbins

In a head-to-head in vitro comparison of six diosbulbins (B, D, E, F, G, and H) using the L-02 normal human liver cell line, Diosbulbin G demonstrated the most potent activity in inducing early-stage apoptosis [1]. This effect was distinctly different from that of Diosbulbin D, which showed the most significant overall growth inhibition in the same panel. This differential effect indicates that Diosbulbin G triggers a specific programmed cell death pathway, rather than just broad cytotoxicity, which is a valuable distinction for mechanistic studies.

Apoptosis Cancer Research Cellular Mechanism

Lack of Broad Antitumor Cytotoxicity: A Defined Negative Selector

Unlike many other norclerodane diterpenoids isolated from Dioscorea bulbifera which have shown potent antitumor activities, a study by Liu et al. (2010) found that Diosbulbin G (along with diosbulbins B, E, and F) did not show significant cytotoxic activity against standard cancer cell lines or anti-bacterial activity [1]. This negative finding is a crucial differentiator. While this may seem counterintuitive for procurement, it establishes Diosbulbin G as a valuable tool for researchers seeking to study non-cytotoxic effects of this compound class, or as a negative control in studies where other diosbulbins (e.g., Diosbulbin A, D) exhibit potent activity.

Cytotoxicity Cancer Cell Lines Pharmacognosy

Foundational Isolation and Structural Elucidation History

Diosbulbin G was first isolated and structurally characterized in 1978, making it one of the earliest defined furanoid norditerpenes from this plant species [1]. This foundational work established it as having a unique A/B-trans ring system and a δ-lactone group at C17→C12, a structural feature that distinguishes it from later-discovered analogs like Diosbulbin K, L, and M, which were isolated over three decades later [2]. Its early discovery and well-documented structure provide a solid, reliable basis for further chemical modification and structure-activity relationship (SAR) studies.

Natural Product Chemistry Phytochemistry Analytical Chemistry

Physicochemical Properties for Formulation and Handling

Diosbulbin G has a defined melting point of 215-217 °C and a specific optical rotation of [α]D -36° (c 0.26, MeOH) [1]. These are critical, measurable parameters for verifying compound identity and purity upon receipt, especially when compared to other diosbulbins. For instance, while a direct comparative melting point for Diosbulbin B is not always provided in the same source, its solubility in DMSO is documented at ≥24 mg/mL [2], which is a different parameter. The availability of specific rotation data for Diosbulbin G provides an additional, highly sensitive analytical handle for quality control that may not be as readily available for all analogs.

Analytical Chemistry Formulation Stability

Pharmacokinetic Behavior: Diosbulbin G in a Multi-Analyte LC-MS/MS Panel

A validated LC-MS/MS method for simultaneous quantification of six diterpene lactones in rat plasma has established key pharmacokinetic parameters for Diosbulbin G, enabling its direct comparison with Diosbulbin B, C, D, J, and L [1]. The method achieved a lower limit of quantification (LLOQ) of 2.00 μg/L for Diosbulbin G, which was identical to that for diosbulbins D, J, and L, but significantly higher than the 0.20 μg/L LLOQ for Diosbulbin B [1]. This data demonstrates that Diosbulbin G can be reliably detected and quantified in complex biological matrices, and its distinct LLOQ provides a practical benchmark for analytical method development compared to the more sensitively detected Diosbulbin B.

Pharmacokinetics Bioanalysis LC-MS/MS

Strategic Applications of Diosbulbin G: Where the Evidence Points


Investigating Non-Hepatotoxic Mechanisms of the Diosbulbin Class

Given its significantly lower hepatotoxic potential compared to Diosbulbin B [1], Diosbulbin G is the optimal choice for in vitro and in vivo studies aiming to investigate non-liver-toxic biological activities of furanoid norditerpenes. Using Diosbulbin G eliminates the major confounding variable of CYP3A4-mediated liver injury, allowing for cleaner data interpretation in mechanistic assays.

Focused Studies on Early-Stage Apoptosis Pathways

For researchers specifically interested in the molecular pathways governing early apoptosis, Diosbulbin G provides a potent and selective tool. Its demonstrated superiority in inducing early apoptosis over other diosbulbins in human cell lines [2] makes it a prime candidate for dissecting the initial signaling events of programmed cell death, distinct from general growth inhibition.

Negative Control for Antitumor Cytotoxicity Assays

Due to its documented lack of significant cytotoxic activity against standard cancer cell lines [3], Diosbulbin G serves as an ideal negative control in assays designed to measure the antitumor potency of other, more active diosbulbins or related natural products. This helps ensure that any observed cell death is due to the test compound and not a general class effect.

Development of Analytical Standards and Pharmacokinetic Methods

The established physicochemical properties (e.g., melting point, optical rotation [4]) and validated LC-MS/MS quantification parameters (LLOQ of 2.00 μg/L [5]) make Diosbulbin G a reliable analytical standard. It can be used for method development, quality control of botanical extracts, and as a reference compound in multi-analyte pharmacokinetic studies involving Dioscorea bulbifera.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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